2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound characterized by its unique structural features, including a cyano group, a furan ring, and a thiophene moiety. This compound is part of a larger class of cyanoacetamide derivatives that exhibit various biological activities and potential applications in medicinal chemistry.
This compound can be synthesized through multi-step organic reactions, often involving the preparation of its core components followed by functional group modifications. The synthesis methods are well-documented in chemical literature and patents, which outline the necessary reagents and conditions for successful synthesis.
2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide falls under the category of cyanoacetamide derivatives, which are known for their diverse biological activities, including potential uses in pharmaceuticals and agrochemicals.
The synthesis of 2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and minimize by-products. Advanced techniques such as continuous flow reactors may also be employed in industrial settings to enhance efficiency.
The molecular formula for 2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide is .
Property | Value |
---|---|
Molecular Weight | 244.31 g/mol |
IUPAC Name | 2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide |
InChI | InChI=1S/C13H12N2O2S/c1-11(14)12(15)10(16)9(8-17)13(18)19/h8H,1H3,(H,14,15)/b12-10+ |
InChI Key | YZLZQZKJXKQYBV-UHFFFAOYSA-N |
This structure features a conjugated system that may contribute to its electronic properties and biological activity.
The compound can participate in several types of chemical reactions:
Typical reagents include:
These reactions require controlled conditions to achieve desired products efficiently.
The mechanism of action for 2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide largely depends on its interactions at the molecular level with biological targets. For example:
Data on specific mechanisms are often derived from biological assays that evaluate the compound's efficacy against target enzymes or receptors.
The physical properties include:
Key chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are crucial for characterizing the compound's properties.
The applications of 2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide span several fields:
The diverse applications highlight the importance of this compound in ongoing research within medicinal chemistry and materials science.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4